molecular formula C10H20N2O3 B13143575 (S)-tert-Butyl (1-amino-1-oxopentan-2-yl)carbamate

(S)-tert-Butyl (1-amino-1-oxopentan-2-yl)carbamate

Cat. No.: B13143575
M. Wt: 216.28 g/mol
InChI Key: PLSVEHCDSMTWCP-ZETCQYMHSA-N
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Description

(S)-tert-Butyl (1-amino-1-oxopentan-2-yl)carbamate is a chemical compound with intriguing properties and various applications across multiple fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-amino-1-oxopentan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino acid derivative under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the desired stereochemistry is achieved. The process may involve steps such as protection and deprotection of functional groups, as well as purification techniques like chromatography to isolate the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-amino-1-oxopentan-2-yl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products, depending on the nucleophile employed.

Scientific Research Applications

(S)-tert-Butyl (1-amino-1-oxopentan-2-yl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-amino-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and biological processes, making the compound a valuable tool in research and drug development.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Amino-1-oxopentan-2-yl)-5-methylfuran-3-carboxamide
  • Benzyl ((S)-1-(((S)-1-amino-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)carbamate
  • N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide

Uniqueness

(S)-tert-Butyl (1-amino-1-oxopentan-2-yl)carbamate stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and biological activity

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-amino-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C10H20N2O3/c1-5-6-7(8(11)13)12-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H2,11,13)(H,12,14)/t7-/m0/s1

InChI Key

PLSVEHCDSMTWCP-ZETCQYMHSA-N

Isomeric SMILES

CCC[C@@H](C(=O)N)NC(=O)OC(C)(C)C

Canonical SMILES

CCCC(C(=O)N)NC(=O)OC(C)(C)C

Origin of Product

United States

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